
An In-depth Technical Guide to 2-Amino-1-
phenylethyl Benzoate

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Amino-1-phenylethyl=benzoate

CAS No.: 67031-54-3

Cat. No.: B1605256

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-1-phenylethyl benzoate, a

molecule of interest in medicinal chemistry and synthetic research. As a Senior Application

Scientist, this document is structured to deliver not just data, but actionable insights grounded

in established chemical principles, addressing the causality behind synthetic strategies and

potential applications.

Core Compound Identification
The molecule at the center of this guide is identified by the following nomenclature and registry

number:
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Identifier Value Source

IUPAC Name
2-Amino-1-phenylethyl

benzoate
Inferred from structure

CAS Number 67031-54-3 [1][2][3]

Molecular Formula C₁₅H₁₅NO₂ [1]

Molecular Weight 241.29 g/mol [1]

The structure consists of a 2-amino-1-phenylethanol backbone esterified at the hydroxyl group

with benzoic acid. This structural motif, containing a chiral center and both a primary amine and

an ester functional group, makes it a compelling scaffold for investigation in drug discovery.

Synthesis and Mechanistic Rationale
Direct synthesis of 2-Amino-1-phenylethyl benzoate is not extensively documented in readily

available literature. The primary challenge lies in the chemoselective functionalization of the

hydroxyl group in the presence of a nucleophilic primary amine within the precursor, 2-amino-1-

phenylethanol. A direct esterification or acylation would likely result in a mixture of O-acylated

and N-acylated products.

Therefore, a robust and logical synthetic strategy necessitates a protection-acylation-

deprotection sequence. This approach ensures regioselective synthesis of the desired ester, a

hallmark of a self-validating and trustworthy protocol.

Proposed Synthetic Workflow
The proposed synthesis is a three-step process designed for high selectivity and yield.
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Step 1: Amine Protection

Step 2: Selective O-Acylation
Step 3: Deprotection

2-Amino-1-phenylethanol
Boc-Protected Intermediate

 (Boc)₂O, Base (e.g., TEA) 
 Solvent (e.g., DCM) 

Protected Target Ester

 Pyridine or DMAP 
 Solvent (e.g., DCM) 

Benzoyl Chloride 2-Amino-1-phenylethyl benzoate 
 (Final Product)

 Strong Acid (e.g., TFA or HCl) 
 Solvent (e.g., DCM) 

Click to download full resolution via product page

Caption: Proposed Synthetic Pathway for 2-Amino-1-phenylethyl benzoate.

Detailed Experimental Protocol
Step 1: Protection of the Amino Group

Rationale: The primary amine of 2-amino-1-phenylethanol is more nucleophilic than the

secondary alcohol. To prevent N-acylation in the subsequent step, the amine is temporarily

protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate. This group is stable

under the basic conditions required for esterification and can be cleanly removed under

acidic conditions.

Procedure:

Dissolve 2-amino-1-phenylethanol (1.0 eq) in a suitable solvent such as Dichloromethane

(DCM).

Add a base, for example, Triethylamine (TEA) (1.2 eq), to the solution.

Cool the mixture to 0 °C in an ice bath.
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Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while stirring.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

Upon completion, perform an aqueous workup and purify the crude product via column

chromatography to yield the Boc-protected intermediate.

Step 2: Esterification of the Hydroxyl Group

Rationale: With the amine protected, the hydroxyl group is the only remaining site for

acylation. The Schotten-Baumann reaction conditions, using an acyl chloride like benzoyl

chloride in the presence of a base, are highly effective for this transformation. Pyridine can

serve as both the base and a nucleophilic catalyst.

Procedure:

Dissolve the Boc-protected amino alcohol from Step 1 (1.0 eq) in anhydrous DCM or

pyridine.

Cool the solution to 0 °C.

Slowly add benzoyl chloride (1.1 eq) dropwise. If not using pyridine as the solvent, add

pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst.

Stir the reaction at room temperature until TLC indicates the consumption of the starting

material.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Extract the product with an organic solvent, wash the organic layer, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure.

Purify the residue by column chromatography to obtain the fully protected ester.

Step 3: Deprotection of the Amino Group
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Rationale: The final step is the removal of the Boc protecting group to liberate the primary

amine. This is achieved under strong acidic conditions, which readily cleave the acid-labile

carbamate without affecting the newly formed ester bond.

Procedure:

Dissolve the protected ester from Step 2 in DCM.

Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or a solution of HCl in

dioxane.

Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

Once the reaction is complete, remove the solvent and excess acid under reduced

pressure.

Neutralize the resulting salt with a mild base (e.g., saturated NaHCO₃ solution) and extract

the free base product into an organic solvent.

Dry, concentrate, and purify as necessary to yield the final product, 2-Amino-1-phenylethyl

benzoate.

Physicochemical and Spectroscopic
Characterization
While a comprehensive experimental dataset for this specific molecule is not publicly available,

its properties can be predicted based on its structure. These predictions are vital for guiding

purification and characterization efforts.

Predicted Physicochemical Properties
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Property Predicted Value Notes

pKa 7.26 ± 0.10

Predicted for the protonated

amine, indicating it will be

protonated at physiological pH.

[1]

XLogP3-AA 2.4

Suggests moderate lipophilicity

and potential for good

membrane permeability.[1]

Topological Polar Surface Area 52.3 Å²

This value is within the range

typically associated with good

oral bioavailability in drug

candidates.[1]

Rotatable Bond Count 5

Provides conformational

flexibility, which can be

important for binding to

biological targets.[1]

Expected Spectroscopic Signatures
An integral part of validating the synthesis is a thorough spectroscopic analysis. The following

table outlines the expected signals.
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Technique Expected Characteristics

¹H NMR

~8.0-7.3 ppm: Multiplets corresponding to the

10 aromatic protons on the benzoate and phenyl

rings. ~6.0 ppm: A doublet of doublets for the

methine proton (-CH-O-), coupled to the

adjacent methylene protons. ~3.0-3.2 ppm: A

multiplet for the methylene protons (-CH₂-NH₂).

~2.0 ppm: A broad singlet for the amine protons

(-NH₂), which is exchangeable with D₂O.

¹³C NMR

~166 ppm: Carbonyl carbon of the ester. ~128-

140 ppm: Aromatic carbons. ~75 ppm: Methine

carbon (-CH-O-). ~45 ppm: Methylene carbon (-

CH₂-NH₂).

FT-IR (cm⁻¹)

~3300-3400: N-H stretching of the primary

amine. ~3030: Aromatic C-H stretching. ~1720:

Strong C=O stretching of the benzoate ester.

~1270 & 1100: C-O stretching of the ester.

Mass Spec (ESI+) [M+H]⁺ = 242.12 m/z

Potential Applications in Drug Development and
Research
While specific biological activities for 2-Amino-1-phenylethyl benzoate have not been reported,

its structural components suggest several promising avenues for research. The core scaffold,

2-amino-1-phenylethanol, is a known building block for various pharmaceuticals.[1]

Rationale for Investigation
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Based on Precursor (2-Amino-1-phenylethanol) Based on Analog Class (Amino Acyl Benzoates)

2-Amino-1-phenylethyl
benzoate Scaffold

β-Adrenoceptor Agonists 
 (Asthma, Heart Failure)

Structural Similarity to
Phenylethanolamines

Analgesics & Anti-inflammatories

Known Intermediate Role

Antimalarial Agents

Derivatives show activity
against P. falciparum [4]

Anti-inflammatory Activity

Class-wide activity shown
in carrageenan models [20]
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Caption: Rationale for potential therapeutic applications.

Adrenergic System Modulation: The phenylethanolamine core is central to many β-

adrenoceptor agonists.[4] The specific stereochemistry at the benzylic alcohol position is

critical for receptor affinity and functional activity.[4] As such, this compound is a candidate

for synthesis and screening programs targeting G protein-coupled receptors (GPCRs).

Anti-inflammatory and Analgesic Agents: The precursor is a known building block for

analgesics and anti-inflammatory drugs.[1] Furthermore, studies on other amino acyl

benzoates have demonstrated potent anti-inflammatory activity with reduced ulcerogenic

potential compared to standard drugs like phenylbutazone.[5]

Antimalarial Activity: Derivatives of 2-Amino-1-phenylethanol have been shown to possess

activity against Plasmodium falciparum, making this scaffold a point of interest for developing

new antimalarial agents.[6]

Hazard and Safety Information
The toxicological properties of 2-Amino-1-phenylethyl benzoate have not been thoroughly

investigated. Therefore, it must be handled with the appropriate precautions for a novel

research chemical. Safety data from structurally related compounds, such as phenethyl

benzoate, suggest that it may be an irritant.[7][8]
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General Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid

breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side shields or goggles, and a lab coat.

First Aid Measures:

Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation

persists.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical

attention.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide provides a framework for the synthesis, characterization, and rational investigation

of 2-Amino-1-phenylethyl benzoate, grounding its potential in the established properties of its

constituent parts and related chemical classes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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